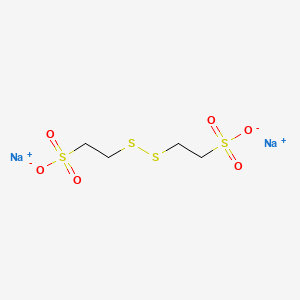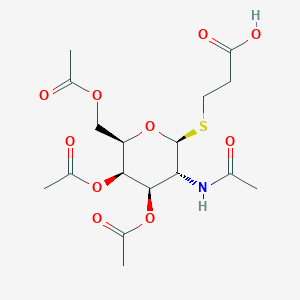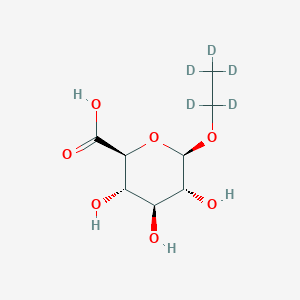
Dimesna
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimesna is synthesized through the oxidation of mesna (sodium 2-mercaptoethane sulfonate). The process involves the formation of a disulfide bond between two mesna molecules. This reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the formation of the desired disulfide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation of mesna. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pH, and concentration of the oxidizing agent, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Dimesna undergoes several types of chemical reactions, including:
Reduction: this compound can be reduced back to mesna, which is its active form.
Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions with other thiol-containing compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include thiols such as cysteine and glutathione.
Thiol-Disulfide Exchange: This reaction can occur in the presence of thiolate anions and is facilitated by enzymes such as thioredoxin.
Major Products
Reduction: The major product of the reduction of this compound is mesna.
Thiol-Disulfide Exchange: The products of thiol-disulfide exchange reactions include mixed disulfides and free thiols.
Scientific Research Applications
Dimesna has several scientific research applications, including:
Chemotherapy: this compound is used as a cytoprotective agent to reduce the side effects of chemotherapeutic drugs such as ifosfamide and cyclophosphamide.
Biology: This compound is used in studies involving thiol-disulfide exchange reactions and redox biology.
Mechanism of Action
The mechanism of action of dimesna involves its reduction to mesna in the bloodstream. Mesna then binds to and inactivates acrolein, a toxic metabolite produced during the metabolism of ifosfamide and cyclophosphamide. This neutralization process helps prevent adverse side effects such as hemorrhagic cystitis . Additionally, this compound acts as a scavenger of free radicals, providing further protection to healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Mesna (sodium 2-mercaptoethane sulfonate): The active form of dimesna, used for similar purposes in chemotherapy.
Cystine (CySSyC): An endogenous intracellular low molecular weight disulfide that undergoes similar thiol-disulfide exchange reactions.
Glutathione disulfide (GSSG): Another endogenous disulfide involved in redox biology.
Uniqueness
This compound is unique in its ability to be rapidly reduced to mesna, which then exerts its protective effects by neutralizing toxic metabolites. This rapid conversion and the ability to act as a free radical scavenger make this compound particularly effective in reducing the side effects of certain chemotherapeutic agents .
Properties
IUPAC Name |
disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYGMURBTJPBPQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
45127-11-5 (Parent) | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6066024 | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-51-8 | |
| Record name | Dimesna [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesna | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMESNA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)


![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)









